1,2,3,4-Tetrahydrophthalazin-5-amine
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Overview
Description
1,2,3,4-Tetrahydrophthalazin-5-amine is a heterocyclic compound that features a phthalazine ring system with an amine group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrophthalazin-5-amine can be synthesized through several methods. One common approach involves the reduction of phthalazine derivatives. For instance, the reduction of 1,2,3,4-tetrahydrophthalazine using suitable reducing agents like lithium aluminum hydride can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use catalysts such as palladium on carbon under high-pressure hydrogen gas to achieve the reduction of phthalazine derivatives efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrophthalazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Fully saturated phthalazine derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydrophthalazin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrophthalazin-5-amine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound of 1,2,3,4-tetrahydrophthalazin-5-amine.
1,2,3,4-Tetrahydrophthalazine: A reduced form of phthalazine without the amine group.
Phthalazin-5-amine: A similar compound with an amine group but without the tetrahydro structure.
Uniqueness
This compound is unique due to its specific structure, which combines the tetrahydro phthalazine ring with an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydrophthalazin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-3,10-11H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZYJSPSGNRWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNN1)C(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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